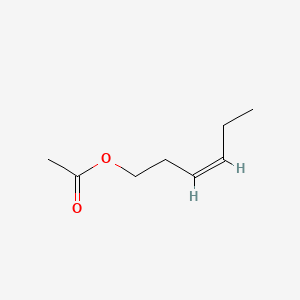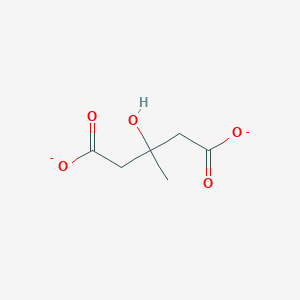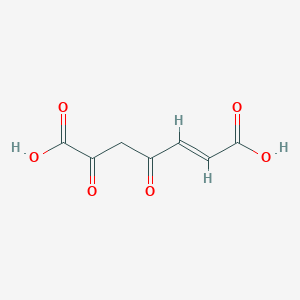
4,6-Dioxohept-2-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fumarylpyruvic acid is a 4,6-dioxohept-2-enedioic acid that is pyruvic acid substituted at position 3 by a fumaryl group. It is a 4,6-dioxohept-2-enedioic acid and a beta-diketone. It derives from a pyruvic acid. It is a conjugate acid of a 3-fumarylpyruvate(2-).
3-Fumarylpyruvate belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. 3-Fumarylpyruvate is slightly soluble (in water) and a moderately acidic compound (based on its pKa). 3-Fumarylpyruvate can be biosynthesized from pyruvic acid.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Antibacterial Applications
4,6-Dioxohept-2-enedioic acid shows potential as an enzyme inhibitor, particularly targeting the diaminopimelate pathway in L-lysine biosynthesis. This pathway is significant in the development of selective antibacterial agents or herbicides. Research by Bold et al. (1992) detailed enantioselective syntheses of derivatives related to 4,6-Dioxohept-2-enedioic acid, highlighting its potential in antibacterial applications (Bold et al., 1992).
Inhibitor of Heme Biosynthesis
Studies have identified 4,6-Dioxohept-2-enedioic acid (succinylacetone) as a potent inhibitor of heme biosynthesis. Its effectiveness in inhibiting delta-aminolevulinic acid dehydratase activity and reducing heme concentration in cells is documented in research on murine erythroleukemia (MEL) cells (Ebert et al., 1979). Similarly, Sassa and Kappas (1983) found that succinylacetone significantly inhibited ALA dehydratase activity, providing insights into its role in heme biosynthetic pathway in hereditary tyrosinemia (Sassa & Kappas, 1983).
Impact on Plant Physiology
In plant physiology, 4,6-Dioxohept-2-enedioic acid has been studied for its effects on greening leaves of Hordeum vulgare. Meller and Gassman (1981) demonstrated that this compound causes accumulation of 5-aminolevulinic acid at the expense of chlorophyll, suggesting its role in plant metabolic processes (Meller & Gassman, 1981).
Implications in Hereditary Tyrosinemia
4,6-Dioxohept-2-enedioic acid's role in hereditary tyrosinemia is significant. It's an abnormal metabolite in patients with hereditary tyrosinemia and profoundly affects the heme biosynthetic pathway. Patients with this disease exhibit excess delta-aminolevulinic acid and show symptoms resembling acute intermittent porphyria, as highlighted in the studies by Sassa and Kappas (1983) (Sassa & Kappas, 1983).
Propiedades
Nombre del producto |
4,6-Dioxohept-2-enedioic acid |
|---|---|
Fórmula molecular |
C7H6O6 |
Peso molecular |
186.12 g/mol |
Nombre IUPAC |
(E)-4,6-dioxohept-2-enedioic acid |
InChI |
InChI=1S/C7H6O6/c8-4(1-2-6(10)11)3-5(9)7(12)13/h1-2H,3H2,(H,10,11)(H,12,13)/b2-1+ |
Clave InChI |
AZCFLHZUFANAOR-OWOJBTEDSA-N |
SMILES isomérico |
C(C(=O)/C=C/C(=O)O)C(=O)C(=O)O |
SMILES |
C(C(=O)C=CC(=O)O)C(=O)C(=O)O |
SMILES canónico |
C(C(=O)C=CC(=O)O)C(=O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





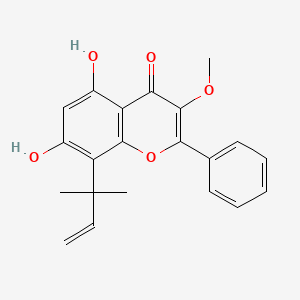


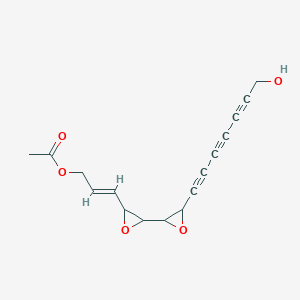
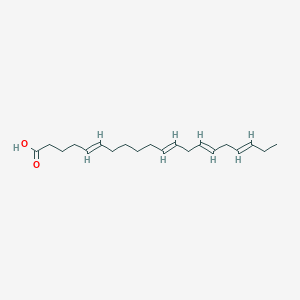
![5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one](/img/structure/B1240102.png)

![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2-[[2-[[(Z)-(2,4-dichlorophenyl)methylideneamino]carbamoyl]phenyl]disulfanyl]benzamide](/img/structure/B1240106.png)
